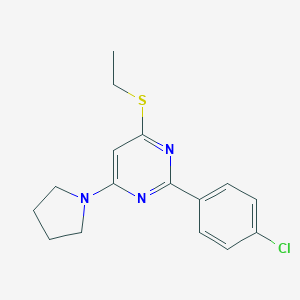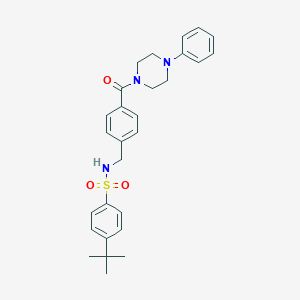
2-(4-Chlorophenyl)-4-(ethylthio)-6-(1-pyrrolidinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-4-(ethylthio)-6-(1-pyrrolidinyl)pyrimidine is an aryl sulfide.
Scientific Research Applications
Crystal Structure Analysis
- The crystal structure of a related compound, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, was analyzed using single-crystal X-ray diffraction. This study provides insights into the structural properties of similar compounds (Hu Yang, 2009).
Antimalarial Research
- 2,4-Diamino pyrimidines, including compounds similar to 2-(4-Chlorophenyl)-4-(ethylthio)-6-(1-pyrrolidinyl)pyrimidine, have been studied for their activity against laboratory malaria strains, particularly those resistant to proguanil (I. Rollo, 1951).
Nonlinear Optical Exploration
- A study on thiopyrimidine derivatives, including phenyl pyrimidine derivatives, explored their applications in medicine and nonlinear optics (NLO) fields. The research emphasized the importance of 4-thiopyrimidines derivatives in NLO activities and optoelectronic applications (A. Hussain et al., 2020).
Antimicrobial Evaluation
- Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity, with some showing effectiveness against Gram-positive and Gram-negative bacteria (Essam Abdelghani et al., 2017).
Enzyme Inhibition Studies
- Studies on 5-isoamyl- and 5-(p-chlorophenyl)pyrimidines, related to 2-(4-Chlorophenyl)-4-(ethylthio)-6-(1-pyrrolidinyl)pyrimidine, have been conducted to evaluate their binding to dihydrofolic reductase. This research is crucial in the design of irreversible inhibitors for enzyme targeting (B. R. Baker et al., 1967).
Corrosion Inhibition Studies
- Pyrimidine derivatives have been assessed for their effectiveness as corrosion inhibitors, particularly on iron in hydrochloric acid environments. These studies combine electrochemical and computational methods (Khaled Abdelazim et al., 2021).
properties
Product Name |
2-(4-Chlorophenyl)-4-(ethylthio)-6-(1-pyrrolidinyl)pyrimidine |
|---|---|
Molecular Formula |
C16H18ClN3S |
Molecular Weight |
319.9g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-ethylsulfanyl-6-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C16H18ClN3S/c1-2-21-15-11-14(20-9-3-4-10-20)18-16(19-15)12-5-7-13(17)8-6-12/h5-8,11H,2-4,9-10H2,1H3 |
InChI Key |
ZXEOCKPUJOLSPH-UHFFFAOYSA-N |
SMILES |
CCSC1=NC(=NC(=C1)N2CCCC2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCSC1=NC(=NC(=C1)N2CCCC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B492793.png)
![N-(oxolan-2-ylmethyl)-4-[[(2,3,5,6-tetramethylphenyl)sulfonylamino]methyl]benzamide](/img/structure/B492794.png)
![N-(4-bromo-2-fluorophenyl)-4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]benzamide](/img/structure/B492795.png)
![4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(2-fluorophenyl)benzamide](/img/structure/B492797.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]benzamide](/img/structure/B492800.png)
![N-(4-bromo-2-fluorophenyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide](/img/structure/B492802.png)
![2,3,5,6-tetramethyl-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B492803.png)
![N-(3,4-dichlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B492804.png)
![N-(4-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B492806.png)
![3-methoxy-N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}benzyl)benzenesulfonamide](/img/structure/B492807.png)
![3-methoxy-N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}benzyl)benzenesulfonamide](/img/structure/B492809.png)
![4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B492810.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide](/img/structure/B492811.png)